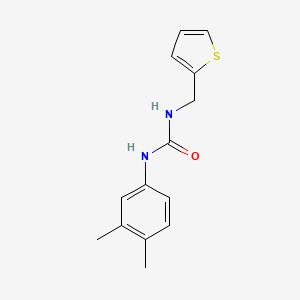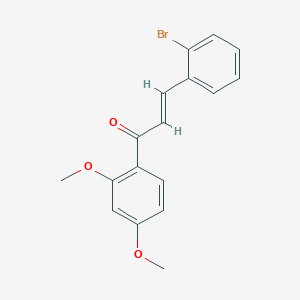
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced during normal cellular metabolism and can cause damage to cellular components. This compound can also inhibit the activity of enzymes, such as xanthine oxidase and NADPH oxidase, which are involved in ROS production. Additionally, this compound can activate various signaling pathways that are involved in cellular stress responses.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the protection of cellular components, such as DNA, proteins, and lipids, from oxidative damage. It can also improve mitochondrial function, reduce inflammation, and modulate apoptosis. This compound has been shown to have cardioprotective effects, including reducing ischemia-reperfusion injury and improving cardiac function. It has also been shown to have neuroprotective effects, including reducing oxidative stress and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea in lab experiments is its potency as an antioxidant. It can effectively scavenge ROS and RNS, even at low concentrations. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential to interfere with other cellular processes, such as signaling pathways. It is important to carefully design experiments to avoid any unintended effects of this compound.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea. One area of interest is the role of this compound in aging and age-related diseases. This compound has been shown to improve mitochondrial function, which is known to decline with age. Additionally, this compound may have potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research due to its potent antioxidant properties. It has a range of biochemical and physiological effects and has been shown to protect against oxidative stress in various cell types. While there are some limitations to using this compound in lab experiments, it has many potential future directions for research, including its role in aging and age-related diseases and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea involves the reaction of 3,4-dimethylaniline with 2-thienylmethyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been used to study the role of oxidative stress in various disease models, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-6-12(8-11(10)2)16-14(17)15-9-13-4-3-7-18-13/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDCHHGSYESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)


![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)